3-Amino-2-naphthaldehyde

Catalog No.
S1540449
CAS No.
154845-34-8
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-naphthaldehyde

CAS Number

154845-34-8

Product Name

3-Amino-2-naphthaldehyde

IUPAC Name

3-aminonaphthalene-2-carbaldehyde

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2

InChI Key

JOYPPFDDTPSWCV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)N

Synonyms

3-Aminonaphthalene-2-carboxaldehyde

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)N

Application in Synthesis of Schiff Bases

Field: Chemical Synthesis

Summary of the Application: 3-Amino-2-naphthaldehyde can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that are formed by the condensation of an aliphatic or aromatic primary amine with carbonyl compounds .

Methods of Application: The synthesis of Schiff bases involves the reaction of 3-Amino-2-naphthaldehyde with a suitable amine under optimal conditions .

Results or Outcomes: The result of this reaction is a Schiff base, which is a compound containing a C=N bond . These Schiff bases are important in many areas of research, including life science, material science, and analytical research .

Application in Antimicrobial Activity

Field: Life Science

Summary of the Application: Schiff bases derived from 3-Amino-2-naphthaldehyde have been found to exhibit antimicrobial activity .

Methods of Application: The antimicrobial activity of these Schiff bases is typically assessed using in vitro methods, such as the macro-dilution broth method .

Results or Outcomes: These Schiff bases have been found to exhibit a wide variety of antimicrobial activity against bacteria, fungi, and certain types of tumors .

Application in Fluorescence Probes

Field: Analytical Research

Summary of the Application: 3-Amino-2-naphthaldehyde has been used in the development of turn-on fluorescence probes for the selective and sensitive detection of cyanate .

Methods of Application: The fluorescence probe is synthesized using 3-Amino-2-naphthaldehyde and then used in fluorescence spectroscopy for the detection of cyanate .

Results or Outcomes: The fluorescence probe exhibits a strong and selective response to cyanate, making it a useful tool for the detection of this ion .

Application in Antioxidant Activity

Summary of the Application: Thiazole-based Schiff base compounds, which can be synthesized using 3-Amino-2-naphthaldehyde, have demonstrated significant antioxidant activities .

Methods of Application: The antioxidant activity of these compounds is typically assessed using in vitro methods, such as the DPPH radical scavenging assay .

Results or Outcomes: Some of the synthesized compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Application in Fluorescent Chemosensor for Al (III) Ions Detection

Summary of the Application: 3-Amino-2-naphthaldehyde has been used in the development of a highly selective turn-on fluorescent chemosensor for Al (III) ions detection .

Methods of Application: The fluorescence probe is synthesized using 3-Amino-2-naphthaldehyde and then used in fluorescence spectroscopy for the detection of Al (III) ions .

Results or Outcomes: The fluorescence probe exhibits a strong and selective response to Al (III) ions, making it a useful tool for the detection of this ion .

Application in Synthesis of Betti Bases

Summary of the Application: 3-Amino-2-naphthaldehyde can be used in the synthesis of Betti bases .

Methods of Application: The synthesis of Betti bases involves the reaction of 3-Amino-2-naphthaldehyde with 2,3-dihydroxynaphthalene or 2,6-dihydroxynaphthalene and two equivalents of 3-amino-5-methylisoxazole .

Results or Outcomes: The reaction was carried out at 80 °C under solvent-free conditions within 0.5–6 h, affording the corresponding products in 70–95% yields .

Application in Medicinal Chemistry

Field: Medicinal Chemistry

Summary of the Application: 3-Amino-2-naphthaldehyde can be used in the synthesis of organic compounds for medicinal applications . When these organic compounds are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .

Methods of Application: The synthesis of these organic compounds involves the reaction of 3-Amino-2-naphthaldehyde with suitable transition metals under optimal conditions .

Results or Outcomes: The result of this reaction is a complex that has increased potency as a therapeutic compound .

Application in Material Science

Field: Material Science

Summary of the Application: 3-Amino-2-naphthaldehyde can be used in the synthesis of materials with unique properties .

Methods of Application: The synthesis of these materials involves the reaction of 3-Amino-2-naphthaldehyde with suitable reagents under optimal conditions .

Results or Outcomes: The result of this reaction is a material with unique properties that can be used in various applications .

3-Amino-2-naphthaldehyde is an organic compound with the molecular formula C₁₁H₉NO. It features a naphthalene ring substituted with an amino group at the 3-position and an aldehyde group at the 2-position. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Condensation Reactions: It can react with amines to form Schiff bases, which are important intermediates in organic synthesis.
  • Oxime Formation: The aldehyde group can react with hydroxylamine to yield oximes, which are useful in further chemical transformations.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Research indicates that 3-amino-2-naphthaldehyde exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its derivatives have been explored for their anticancer activities, indicating that this compound may play a role in developing therapeutic agents .

Several methods exist for synthesizing 3-amino-2-naphthaldehyde:

  • From Naphthalene Derivatives: One common method involves the reaction of 2-naphthaldehyde with ammonia or an amine under acidic conditions.
  • Schiff Base Formation: The compound can also be synthesized through the condensation of 2-hydroxy-1-naphthaldehyde with 3-amino-2-naphthoic acid, yielding a Schiff base that can be hydrolyzed to obtain 3-amino-2-naphthaldehyde .
  • Multicomponent Reactions: Recent studies have explored multicomponent reactions involving naphthalene derivatives and amines to produce this compound efficiently .

3-Amino-2-naphthaldehyde has diverse applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives are being investigated for potential use as anti-cancer and antimicrobial agents.
  • Fluorescent Dyes: The compound can be used in the development of fluorescent materials due to its unique structural properties.

Studies on the interactions of 3-amino-2-naphthaldehyde with metal ions have shown that it can form stable complexes. These interactions are significant for applications in coordination chemistry and may enhance the biological activity of metal-complexed derivatives. For instance, complexes formed with transition metals have displayed improved stability and bioactivity compared to the free ligand .

Several compounds share structural similarities with 3-amino-2-naphthaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-1-naphthaldehydeAmino group at position 2Exhibits different reactivity due to amino position
3-Amino-1-naphtholHydroxyl group instead of aldehydeUsed primarily in dye synthesis
Naphthalene-1,8-diamineTwo amino groups on naphthalenePotentially more reactive due to multiple amines

These compounds differ primarily in their functional groups and positions on the naphthalene ring, affecting their chemical reactivity and biological activity.

XLogP3

2.5

Wikipedia

3-AMINO-2-NAPHTHALDEHYDE

Dates

Last modified: 08-15-2023

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